Cas no 10563-30-1 (N1-2-(Diethylamino)ethyl-1,3-propanediamine)

N1-2-(Diethylamino)ethyl-1,3-propanediamine is a polyfunctional amine compound characterized by its branched structure and multiple reactive sites. Its key advantages include high reactivity as a crosslinking agent, chelating properties for metal ion coordination, and versatility in applications such as epoxy curing, corrosion inhibition, and polymer modification. The presence of both primary and tertiary amine groups enhances its ability to participate in condensation and addition reactions, making it valuable in specialty chemical synthesis. Its balanced hydrophilicity and lipophilicity contribute to solubility in both aqueous and organic media, facilitating use in diverse formulations. The compound’s stability and efficient reactivity profile make it suitable for industrial and research applications requiring tailored amine functionality.
N1-2-(Diethylamino)ethyl-1,3-propanediamine structure
10563-30-1 structure
Product Name:N1-2-(Diethylamino)ethyl-1,3-propanediamine
CAS No:10563-30-1
MF:C9H23N3
MW:173.299021959305
CID:1078444
PubChem ID:28306996
Update Time:2025-05-28

N1-2-(Diethylamino)ethyl-1,3-propanediamine Chemical and Physical Properties

Names and Identifiers

    • N1-[2-(Diethylamino)ethyl]-1,3-propanediamine
    • N'-[2-(diethylamino)ethyl]propane-1,3-diamine
    • {2-[(3-aminopropyl)amino]ethyl}diethylamine
    • 10563-30-1
    • N-[2-(diethylamino)ethyl]propane-1,3-diamine
    • SCHEMBL2182287
    • AKOS005111057
    • STL355980
    • CHEMBL4546123
    • (3-aminopropyl)[2-(diethylamino)ethyl]amine
    • N1-2-(Diethylamino)ethyl-1,3-propanediamine
    • MDL: MFCD10687263
    • Inchi: 1S/C9H23N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-10H2,1-2H3
    • InChI Key: RSXRRHHZYNMQRF-UHFFFAOYSA-N
    • SMILES: N(CC)(CC)CCNCCCN

Computed Properties

  • Exact Mass: 173.189197746g/mol
  • Monoisotopic Mass: 173.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 8
  • Complexity: 81.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 41.3Ų

N1-2-(Diethylamino)ethyl-1,3-propanediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D443573-10mg
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine
10563-30-1
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$ 50.00 2022-06-05
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N1-[2-(Diethylamino)ethyl]-1,3-propanediamine
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N1-[2-(Diethylamino)ethyl]-1,3-propanediamine
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3233CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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N1-[2-(Diethylamino)ethyl]-1,3-propanediamine
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Additional information on N1-2-(Diethylamino)ethyl-1,3-propanediamine

Introduction to N1-[2-(Diethylamino)ethyl]-1,3-propanediamine (CAS No. 10563-30-1)

N1-[2-(Diethylamino)ethyl]-1,3-propanediamine, a compound with the chemical formula C8H20N4, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 10563-30-1, has garnered attention due to its versatile applications in drug development and molecular research. The structural features of this diamine derivative make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The molecular structure of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine consists of a propyl chain with two amino groups at the 1 and 3 positions, and a diethylamino side chain attached to the 2-position carbon. This configuration imparts unique chemical properties that facilitate its use in multiple synthetic pathways. The presence of both primary and secondary amine functionalities allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.

In recent years, there has been a growing interest in diamine derivatives due to their potential applications in the development of novel therapeutic agents. Research has demonstrated that compounds containing the diamine moiety can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>N1-[2-(Diethylamino)ethyl]-1,3-propanediamine CAS No. 10563-30-1 has been explored in several studies for its role in synthesizing molecules that target specific disease pathways.

One of the most notable applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies that minimize side effects associated with traditional treatments. The< strong>N1-[2-(Diethylamino)ethyl]-1,3-propanediamine CAS No. 10563-30-1 serves as an effective intermediate in constructing such inhibitors.

Furthermore, this compound has been utilized in the development of protease inhibitors. Proteases are another class of enzymes that are essential for various biological processes. Inhibiting specific proteases can lead to therapeutic benefits in conditions such as HIV/AIDS and inflammation-related diseases. The structural flexibility of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine allows for the design of protease inhibitors with high specificity and efficacy.

The< strong>N1-[2-(Diethylamino)ethyl]-1,3-propanediamine CAS No. 10563-30-1 has also been studied for its potential in neuropharmacology. Several research groups have investigated its role in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. These conditions are characterized by the aggregation of misfolded proteins, which can be targeted by small molecule inhibitors. The diamine derivative's ability to interact with biological targets makes it a promising candidate for further exploration.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form stable complexes with other molecules makes it useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies. The< strong>N1-[2-(Diethylamino)ethyl]-1,3-propanediamine CAS No. 10563-30-1 serves as a ligand that can selectively bind to metal ions, facilitating the construction of these advanced materials.

The synthesis of< strong>N1-[2-(Diethylamino)ethyl]-1,3-propanediamine involves multi-step organic reactions that highlight its importance as a synthetic intermediate. One common synthetic route involves the reaction of diethylenetriamine with 1-chloro-2-(diethylethylamino)propane under controlled conditions. This process requires careful optimization to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these reactions, making< strong>N1-[2-(Diethylamino)ethyl]-1,3-propanediamine CAS No. 10563-30-1 more accessible for industrial applications.

The growing interest in this compound underscores its significance in modern chemistry and biology. As research continues to uncover new applications for diamine derivatives, the demand for high-quality intermediates like< strong>N1-[2-(Diethylamino)ethyl]-1,3-propanediamine CAS No. 10563-30-1 is expected to rise. Collaborative efforts between academia and industry will be crucial in advancing our understanding and utilization of this versatile molecule.

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